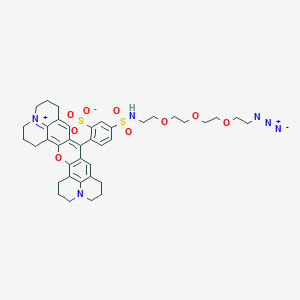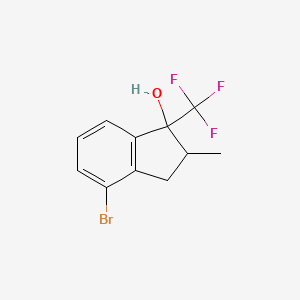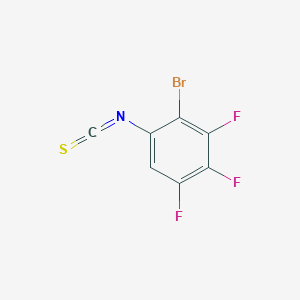
2-Bromo-3,4,5-trifluorophenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromo-3,4,5-trifluorophenylisothiocyanate typically involves the reaction of 2-Bromo-3,4,5-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-Bromo-3,4,5-trifluoroaniline
Reagent: Thiophosgene
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Analyse Des Réactions Chimiques
2-Bromo-3,4,5-trifluorophenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and nucleophiles like amines for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-3,4,5-trifluorophenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.
Biology: The compound is used in proteomics research to modify proteins and study their functions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4,5-trifluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups to form covalent bonds. This reactivity makes it useful for modifying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
2-Bromo-3,4,5-trifluorophenylisothiocyanate can be compared with other similar compounds such as:
- 2-Bromo-4,5,6-trifluorophenylisothiocyanate
- 2-Bromo-3,4,5-trifluorophenylamine
- 2-Bromo-3,4,5-trifluorophenylthiourea
These compounds share similar structural features but differ in their reactivity and applications. For example, 2-Bromo-3,4,5-trifluorophenylamine is primarily used as a starting material for the synthesis of other compounds, while 2-Bromo-3,4,5-trifluorophenylthiourea is used in the study of enzyme inhibition .
Propriétés
Formule moléculaire |
C7HBrF3NS |
|---|---|
Poids moléculaire |
268.06 g/mol |
Nom IUPAC |
4-bromo-1,2,3-trifluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBrF3NS/c8-5-4(12-2-13)1-3(9)6(10)7(5)11/h1H |
Clé InChI |
FCCJBVNBBQITKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)F)Br)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
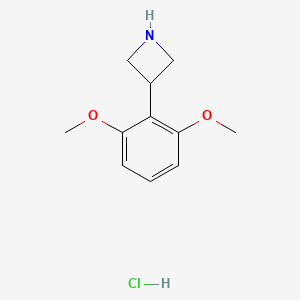
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
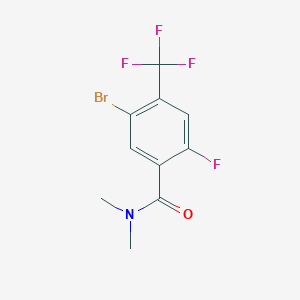
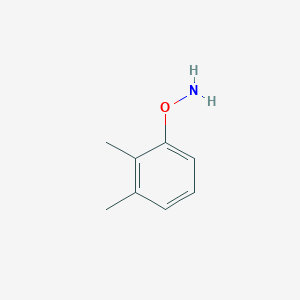
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
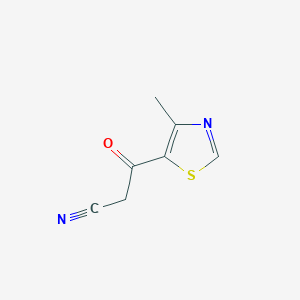

![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
